molecular formula C12H13NO3S B5826142 4-methoxy-N-methylnaphthalene-1-sulfonamide

4-methoxy-N-methylnaphthalene-1-sulfonamide

Cat. No.: B5826142
M. Wt: 251.30 g/mol
InChI Key: USGIJMBUICZPNB-UHFFFAOYSA-N
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Description

4-methoxy-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound features a naphthalene ring substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, with an N-methyl substitution on the sulfonamide nitrogen.

Properties

IUPAC Name

4-methoxy-N-methylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-13-17(14,15)12-8-7-11(16-2)9-5-3-4-6-10(9)12/h3-8,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGIJMBUICZPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methylnaphthalene-1-sulfonamide typically involves the sulfonation of 4-methoxynaphthalene followed by the introduction of the N-methyl group. One common method involves the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-N-methylnaphthalene-1-sulfonamide.

    Reduction: 4-methoxy-N-methylnaphthylamine.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-methylnaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methylnaphthalene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to grow and reproduce.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-naphthol: Similar structure but with a hydroxyl group instead of a sulfonamide group.

    4-methoxy-1-methylnaphthalene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    N-methyl-1-naphthylamine: Similar to the reduced form of 4-methoxy-N-methylnaphthalene-1-sulfonamide.

Uniqueness

This compound is unique due to its combination of a methoxy group and a sulfonamide group on the naphthalene ring, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

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